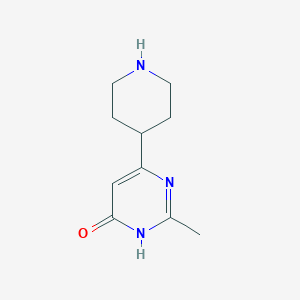
2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol” is a chemical compound with a molecular weight of 302.2 . It is also known as “2-methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride dihydrate” and is typically stored at room temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H15N3O.2ClH.2H2O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8;;;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H;2*1H2 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 302.2 . It is typically stored at room temperature .Applications De Recherche Scientifique
Anti-Angiogenic and DNA Cleavage Activities
A study synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which were evaluated for their ability to inhibit in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model and their DNA cleavage abilities. These piperidine analogues significantly blocked the formation of blood vessels in the CAM model and exhibited potent DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Antiproliferative Activity Against Human Cancer Cell Lines
Another research synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against four human cancer cell lines using the MTT assay method. Compounds from this study showed good activity on all tested cell lines except K562, highlighting their potential as anticancer agents (L. Mallesha et al., 2012).
Structural and Electronic Properties of Anticonvulsant Drugs
Research on the crystal structures of anticonvulsant compounds, including 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, indicated a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, providing insights into their structural and electronic properties relevant to their pharmacological activity (Guy Georges et al., 1989).
Corrosion Inhibition of Iron
A study on the corrosion inhibition properties of piperidine derivatives on iron revealed that these compounds significantly prevent corrosion, indicating their utility in industrial applications related to metal preservation and protection (S. Kaya et al., 2016).
Drug-Likeness and Histamine H3 Receptor Ligands
Research on 2-aminopyrimidines explored their binding affinity to human histamine H3 receptors, identifying compounds with high affinity and selectivity. This study contributes to the development of potential H3R ligands with promising drug-likeness properties (B. Sadek et al., 2014).
Safety and Hazards
Orientations Futures
The future directions for “2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol” and similar compounds lie in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This opens up opportunities for the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mécanisme D'action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been reported to exhibit a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to exhibit a wide range of pharmacological activities .
Propriétés
IUPAC Name |
2-methyl-4-piperidin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVSDLSRWQYJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
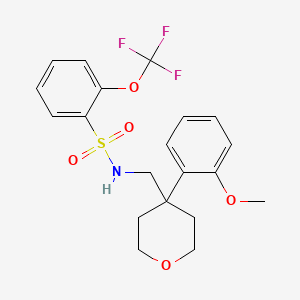
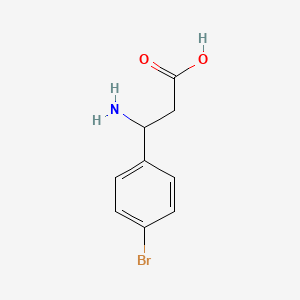
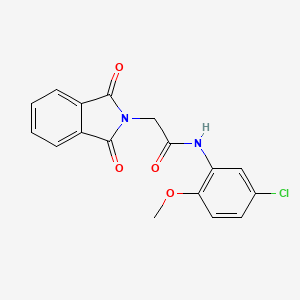
![1-(2-aminoethyl)-5-(4-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2891871.png)


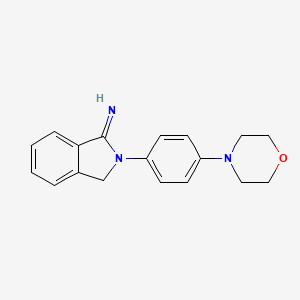
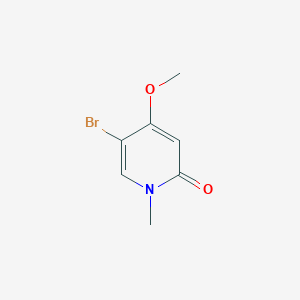
![N-[(4-Fluorophenyl)methyl]-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2891878.png)
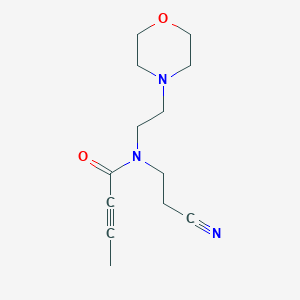



![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2891886.png)
